Product packaging for 2-(2-Methyl-tetrazol-5-yl)-benzaldehyde(Cat. No.:CAS No. 205452-87-5)

2-(2-Methyl-tetrazol-5-yl)-benzaldehyde

Cat. No.: B3114863
CAS No.: 205452-87-5
M. Wt: 188.19 g/mol
InChI Key: MCVVISCDWBZKQQ-UHFFFAOYSA-N
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Description

2-(2-Methyl-tetrazol-5-yl)-benzaldehyde is a valuable chemical building block in medicinal chemistry and pharmaceutical research. This compound features a benzaldehyde moiety linked to a 2-methyl-2H-tetrazole ring, a combination that offers versatile reactivity for synthetic applications. The tetrazole group is a well-known bioisostere for a carboxylic acid group, often used in drug design to modify metabolism, bioavailability, and polarity of lead compounds . Researchers can leverage the aldehyde functional group for further synthetic transformations, such as condensation reactions, to create a diverse library of novel molecules for screening . Tetrazole derivatives, in general, have demonstrated significant biological activities in scientific studies , including serving as key components in established antihypertensive drugs like valsartan . The structural motif of methyl-tetrazolyl benzaldehyde is therefore of high interest for developing new pharmacologically active agents, particularly in cardiovascular and metabolic disease research . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N4O B3114863 2-(2-Methyl-tetrazol-5-yl)-benzaldehyde CAS No. 205452-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyltetrazol-5-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-13-11-9(10-12-13)8-5-3-2-4-7(8)6-14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVVISCDWBZKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preamble and Contextualization of 2 2 Methyl Tetrazol 5 Yl Benzaldehyde

Introduction to Tetrazole-Containing Organic Scaffolds in Contemporary Chemical Research

Tetrazoles, a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, have emerged as crucial structural motifs in modern chemical research, particularly in medicinal chemistry. lifechemicals.combeilstein-journals.org Although not found in nature, the tetrazole ring is valued for its unique physicochemical properties. It is often employed as a bioisostere for the carboxylic acid group, enhancing metabolic stability and lipophilicity of drug candidates. beilstein-journals.org The applications of tetrazole derivatives are extensive, ranging from their use in antihypertensive and antibacterial drugs to their role as ligands in coordination chemistry and as high-energy materials. lifechemicals.comnih.gov The versatility of the tetrazole scaffold underscores its importance in the development of novel functional molecules. lifechemicals.com

Significance of Benzaldehyde (B42025) Derivatives as Versatile Building Blocks in Organic Synthesis

Benzaldehyde and its derivatives are fundamental building blocks in the realm of organic synthesis. The reactivity of the aldehyde functional group allows for a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations. This versatility makes benzaldehyde derivatives indispensable precursors for the synthesis of a vast number of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. oiccpress.com Their ability to participate in the formation of carbon-carbon and carbon-heteroatom bonds is central to the construction of diverse molecular architectures, including various heterocyclic systems. oiccpress.com

Research Rationale for the Investigation of the 2-(2-Methyl-tetrazol-5-yl)-benzaldehyde System

The strategic combination of a tetrazole ring and a benzaldehyde moiety within a single molecule, as seen in this compound, offers a compelling platform for chemical exploration. The presence of the aldehyde group provides a reactive handle for further synthetic modifications, while the tetrazole unit imparts properties associated with this important heterocycle. beilstein-journals.org The investigation into this specific system is driven by the potential to utilize it as a versatile intermediate for the synthesis of more complex, biologically active molecules. The ortho-substitution pattern of the tetrazole on the benzaldehyde ring may also introduce unique steric and electronic effects, influencing its reactivity and the conformational preferences of its derivatives. The exploration of such "tetrazole aldehydes" as building blocks in multicomponent reactions is an area of growing interest, aiming to generate libraries of novel compounds with potential pharmaceutical applications. beilstein-journals.org

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₈N₄O
Molecular Weight 188.19 g/mol
CAS Number 205452-87-5

Synthesis and Characterization

While specific, detailed experimental procedures for the synthesis of this compound are not widely published in readily accessible literature, general methodologies for the preparation of tetrazole aldehydes suggest a plausible synthetic route. One such approach involves a multi-step sequence starting with a suitable precursor. A potential strategy could involve the Passerini-tetrazole reaction to form a hydroxymethyl tetrazole intermediate, followed by an oxidation step, such as a Swern oxidation, to yield the desired aldehyde. researchgate.net

The characterization of this compound would rely on standard spectroscopic techniques to confirm its structure.

Spectroscopic Data (Predicted)

TechniqueExpected Features
¹H NMR Signals corresponding to the aldehydic proton (typically downfield, ~10 ppm), aromatic protons on the benzene (B151609) ring, and a singlet for the methyl group protons on the tetrazole ring.
¹³C NMR A signal for the carbonyl carbon of the aldehyde (~190 ppm), signals for the aromatic carbons, the carbon of the tetrazole ring, and the methyl carbon.
FTIR A characteristic strong absorption band for the C=O stretching vibration of the aldehyde (around 1700 cm⁻¹), along with bands for C-H and C=C stretching of the aromatic ring.

Strategic Synthetic Methodologies for 2 2 Methyl Tetrazol 5 Yl Benzaldehyde and Analogous Systems

Retrosynthetic Analysis of the 2-(2-Methyl-tetrazol-5-yl)-benzaldehyde Moiety

A logical retrosynthetic analysis of this compound involves two primary disconnections. The first disconnection is the N-methyl bond, leading to the precursor 5-(2-formylphenyl)-1H-tetrazole. This simplifies the target by removing the challenge of regioselectivity to a subsequent, final step.

The second, more fundamental disconnection breaks down the tetrazole ring itself. The most common and direct approach for forming 5-substituted tetrazoles is the [3+2] cycloaddition between a nitrile and an azide (B81097) source. This pathway identifies 2-cyanobenzaldehyde (B126161) as the key starting material. Therefore, the synthesis logically flows from 2-cyanobenzaldehyde, which undergoes cyclization to form the tetrazole ring, followed by a regioselective methylation to yield the final product.

Figure 1: Retrosynthetic Pathway

Catalytic Systems and Promoters in Tetrazole Synthesis

Metal-Catalyzed Cycloaddition Reactions

Several metal catalysts have proven effective in promoting the formation of 5-aryl-tetrazoles from the corresponding benzonitriles. Lewis acids such as zinc chloride are commonly used, often requiring reflux conditions to proceed effectively. vulcanchem.com Organotin compounds, particularly tributyltin azide (generated in situ from tributyltin chloride and sodium azide), have been a preferred route due to high yields and scalability, though they generate toxic waste. asianpubs.org To address the toxicity and environmental concerns of traditional catalysts, significant research has focused on developing more benign and recoverable alternatives.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused. thieme-connect.com Nanoparticle catalysts, for instance, offer a high surface area and unique catalytic activity. rsc.org Catalysts such as cupric sulfate (B86663) pentahydrate (CuSO₄·5H₂O) have been shown to effectively catalyze the cycloaddition of various aryl nitriles with sodium azide in DMSO, providing good to excellent yields under mild conditions. scielo.br Similarly, copper- and nickel-based nanoparticles have been employed for the synthesis of 5-substituted 1H-tetrazoles. acs.orgresearchgate.net Magnetic nanoparticles, such as Fe₃O₄-adenine-Zn, have also been developed, allowing for simple magnetic separation and catalyst recycling. rsc.org The choice of catalyst can influence reaction conditions, with some systems operating efficiently in greener solvents or at lower temperatures.

Below is a table summarizing various metal-catalyzed systems for the synthesis of 5-aryl-tetrazoles.

CatalystNitrile SubstrateReaction ConditionsYield (%)
Tributyltin chloride / NaN₃Benzonitrile (B105546)o-xylene, RefluxHigh
CuSO₄·5H₂O / NaN₃BenzonitrileDMSO, MildGood to Excellent
Ni(OH)₂ NPs / NaN₃Benzaldehyde (B42025) OximeWater, MildExcellent
Cu₁–C₃N₄ / NaN₃Benzonitrile100 °CHigh
Fe₃O₄-adenine-Zn / NaN₃4-ChlorobenzonitrilePEG, 120 °C96
SnCl₂-nano-SiO₂ / NaN₃BenzonitrileDMF, 100 °CModerate to High

Green Chemistry Principles in the Synthesis of Tetrazole-Benzaldehyde Derivatives

The synthesis of tetrazole derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. asianpubs.org This shift is driven by the drawbacks of traditional synthetic methods that often employ toxic reagents, hazardous solvents, and harsh reaction conditions. scielo.br

Key green chemistry principles applied in tetrazole synthesis include:

Waste Prevention and Use of Catalysis: Traditional methods using stoichiometric amounts of reagents like tributyltin chloride generate significant toxic metal waste. asianpubs.org The development of catalytic systems, especially those utilizing recoverable and reusable heterogeneous catalysts like nanoparticles (e.g., Ni(OH)₂, Fe₃O₄@MCM-41@Cu-P2C) or zeolite-supported catalysts, minimizes waste and improves atom economy. rsc.orgacs.org Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. rsc.org

Designing Safer Chemicals and Solvents: A major goal is to avoid highly toxic and explosive reagents like hydrazoic acid. thieme-connect.com Modern syntheses favor the use of sodium azide as a much safer azide source. scielo.brsrce.hr Furthermore, there is a strong emphasis on replacing hazardous organic solvents like dimethylformamide (DMF). asianpubs.org Researchers have successfully employed greener solvents such as water, ethanol, and polyethylene (B3416737) glycol (PEG), and have also developed solvent-free reaction conditions. researchgate.netacs.orgnih.gov

Design for Energy Efficiency: Many modern protocols are designed to run under milder conditions, such as lower temperatures, reducing energy consumption. scielo.br Microwave-assisted synthesis has also emerged as an energy-efficient technique that can significantly shorten reaction times. thieme-connect.com

Multicomponent Reactions (MCRs): The development of one-pot, multicomponent reactions represents a significant advancement in green synthesis. For instance, the reaction between an aldehyde, malononitrile, and sodium azide to form highly functionalized tetrazoles combines several steps, which increases efficiency and reduces waste from intermediate purification stages. nih.gov

The application of these principles not only reduces the environmental impact but also often leads to safer, more efficient, and economically viable synthetic processes.

Green Chemistry PrincipleApplication in Tetrazole SynthesisAdvantages
Catalysis Use of heterogeneous and nanoparticle catalysts (e.g., Fe₃O₄-adenine-Zn, Ni(OH)₂). rsc.orgacs.orgReduces waste, allows for catalyst recovery and reuse, avoids toxic heavy metals.
Safer Solvents Use of water, ethanol, or polyethylene glycol (PEG); solvent-free conditions. researchgate.netrsc.orgacs.orgReduces pollution and health hazards associated with volatile organic compounds (VOCs).
Safer Reagents Replacement of hydrazoic acid and organotin azides with sodium azide. asianpubs.orgscielo.brAvoids highly toxic, volatile, and explosive reagents.
Atom Economy / MCRs One-pot synthesis from aldehydes, malononitrile, and sodium azide. nih.govIncreases efficiency, reduces reaction steps and purification needs, minimizes waste.

Specific Synthetic Pathways for 2-Substituted Benzaldehyde Derivatives Featuring Tetrazole Moieties

The synthesis of this compound involves a multi-step process, beginning with the formation of the 5-substituted tetrazole ring followed by its regioselective N-alkylation. The general strategy commences with a suitably substituted benzonitrile precursor.

Step 1: [3+2] Cycloaddition

The primary step is the [3+2] cycloaddition reaction between 2-cyanobenzaldehyde and an azide source, typically sodium azide (NaN₃), to form 5-(2-formylphenyl)-1H-tetrazole. This reaction is generally facilitated by a Lewis acid or metal catalyst, as discussed in section 2.4.2. The aldehyde group at the ortho position must be compatible with the reaction conditions or be protected if necessary. The use of catalysts like zinc salts or copper compounds in a solvent such as DMF or DMSO is common for this transformation. vulcanchem.comscielo.br

Step 2: Regioselective N-Methylation

The subsequent step is the alkylation of the 5-(2-formylphenyl)-1H-tetrazole with a methylating agent. The alkylation of 5-substituted-1H-tetrazoles is complicated by the fact that it can occur on two different nitrogen atoms (N1 and N2) of the tetrazole ring, leading to a mixture of regioisomers: 1-methyl and 2-methyl derivatives. srce.hr The ratio of these isomers is influenced by the methylating agent, solvent, and reaction conditions. researchgate.net

For the synthesis of the target compound, selective formation of the 2-methyl isomer is required. Studies on the methylation of 5-phenyltetrazole using methyl iodide typically yield a mixture of both N1 and N2 isomers. srce.hr The development of greener and more selective methylation protocols is an active area of research. Dimethyl carbonate (DMC) has been reported as an environmentally friendly methylating reagent for 5-substituted 1H-tetrazoles, which can provide good yields while avoiding hazardous chemicals. researchgate.net The separation of the N1 and N2 isomers can often be achieved using chromatographic techniques.

Methylating AgentSubstrateConditionsN1:N2 Isomer Ratio
Methyl Iodide5-PhenyltetrazoleDichloromethane / aq. NaOHMixture of isomers
Dimethyl Carbonate (DMC)5-Phenyl-1H-tetrazoleDABCO (catalyst)25:75 (for 5-amino-1H-tetrazole)

Comprehensive Spectroscopic and Structural Elucidation of 2 2 Methyl Tetrazol 5 Yl Benzaldehyde

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of an organic molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 2-(2-Methyl-tetrazol-5-yl)-benzaldehyde is anticipated to display distinct signals corresponding to the aldehydic proton, the aromatic protons of the benzene (B151609) ring, and the protons of the methyl group on the tetrazole ring.

The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzene ring, being in an ortho-substituted pattern, would present a more complex multiplet system. The proton adjacent to the aldehyde group and the proton adjacent to the tetrazole ring will experience different electronic environments, leading to distinct chemical shifts. These aromatic protons are expected to resonate in the range of δ 7.5-8.5 ppm. The methyl group (CH₃) attached to the tetrazole ring would exhibit a sharp singlet, significantly more upfield, likely in the region of δ 4.0-4.5 ppm, reflecting the electronic influence of the nitrogen-rich heterocyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehydic H9.5 - 10.5Singlet (s)
Aromatic H7.5 - 8.5Multiplet (m)
Methyl H (N-CH₃)4.0 - 4.5Singlet (s)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, the tetrazole ring carbon, and the methyl carbon.

The aldehydic carbonyl carbon is the most deshielded, with its resonance predicted to be in the δ 190-195 ppm range. The carbons of the benzene ring would appear between δ 125 and 140 ppm, with the carbon atom directly attached to the electron-withdrawing aldehyde group and the carbon attached to the tetrazole ring showing distinct chemical shifts from the others. The carbon atom of the tetrazole ring is also expected in the downfield region, likely around δ 150-160 ppm. The methyl carbon, being the most shielded, would have a signal in the upfield region, anticipated around δ 35-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C (C=O)190 - 195
Tetrazole C150 - 160
Aromatic C125 - 140
Methyl C (N-CH₃)35 - 40

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the aromatic ring, helping to delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals of the methyl group and the aromatic ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. For instance, it would show correlations from the aldehydic proton to the carbonyl carbon and the adjacent aromatic carbon. It would also be instrumental in confirming the connection between the benzene ring and the tetrazole ring, and the position of the methyl group on the tetrazole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The Infrared (IR) spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak around 1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Vibrations associated with the tetrazole ring (C=N and N=N stretching) are expected in the 1300-1500 cm⁻¹ range.

Raman spectroscopy , being complementary to IR, would also be useful. The aromatic ring vibrations and the symmetric vibrations of the tetrazole ring are often strong in the Raman spectrum.

Table 3: Predicted IR Absorption Bands

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch (CH₃)< 3000Medium
Aldehyde C=O Stretch~ 1700Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
Tetrazole Ring Vibrations1300 - 1500Medium

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula for this compound is C₉H₈N₄O, corresponding to a molecular weight of approximately 188.19 g/mol . nih.govaablocks.comchemenu.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 188. The fragmentation pattern is expected to show characteristic losses. A common fragmentation for benzaldehydes is the loss of a hydrogen atom to give a stable acylium ion at [M-1]⁺ (m/z 187), or the loss of the entire formyl group (-CHO) to give a [M-29]⁺ peak (m/z 159). docbrown.infolibretexts.org Fragmentation of the tetrazole ring is also anticipated, which often involves the loss of a molecule of nitrogen (N₂), leading to a fragment at [M-28]⁺ (m/z 160). nih.govmdpi.com Further fragmentation of the resulting ions would provide additional structural confirmation.

Table 4: Predicted Mass Spectrometry Fragments

m/z Proposed Fragment Fragmentation Pathway
188[C₉H₈N₄O]⁺Molecular Ion (M⁺)
187[C₉H₇N₄O]⁺Loss of H
160[C₉H₈N₂O]⁺Loss of N₂
159[C₈H₈N₄]⁺Loss of CHO

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

While spectroscopic methods provide information about the connectivity and electronic environment within a molecule, X-ray crystallography offers a definitive three-dimensional structure of the compound in the solid state. A single-crystal X-ray diffraction study of this compound would determine the precise bond lengths, bond angles, and torsion angles.

This analysis would confirm the planar nature of the benzaldehyde (B42025) and tetrazole rings and reveal their relative orientation. Of particular interest would be the dihedral angle between the plane of the benzene ring and the plane of the tetrazole ring. Furthermore, X-ray crystallography would elucidate any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of the molecules in the crystal lattice. These supramolecular interactions are crucial for understanding the physical properties of the solid material.

Reaction Mechanisms and Reactivity Profiles of the Tetrazolyl Benzaldehyde System

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) attached to the benzene (B151609) ring is a site of significant chemical activity, primarily due to the electrophilic nature of the carbonyl carbon.

The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles. This fundamental reactivity allows for a variety of addition and condensation reactions. A prominent example is the formation of Schiff bases (imines) through reaction with primary amines. This reaction typically proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine.

The general mechanism for Schiff base formation is as follows:

Nucleophilic attack: The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025).

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine.

Protonation of hydroxyl group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, forming a good leaving group (water).

Elimination of water: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a water molecule.

Deprotonation: A base removes the proton from the nitrogen atom, yielding the final Schiff base and regenerating the acid catalyst.

While specific studies on "2-(2-Methyl-tetrazol-5-yl)-benzaldehyde" are not extensively detailed in the reviewed literature, the reactivity of aromatic aldehydes in multicomponent reactions to form tetrazole derivatives underscores the accessibility of the aldehyde group to nucleophilic attack. nih.govacs.org For instance, the Ugi four-component reaction (U-4CR) often utilizes aldehydes as one of the key starting materials, highlighting their role in forming complex heterocyclic structures through sequential nucleophilic additions and condensations. nih.gov

Aldehydes are also key substrates in other named reactions involving nucleophilic addition, such as the Wittig reaction organic-chemistry.orglumenlearning.comwikipedia.orgudel.edu and the Perkin reaction wikipedia.orgbyjus.comlongdom.orgrsc.orgyoutube.com. The Wittig reaction, for example, involves the reaction of an aldehyde with a phosphorus ylide to form an alkene, proceeding through a betaine (B1666868) or an oxaphosphetane intermediate. organic-chemistry.orglumenlearning.comudel.edu The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) to form an α,β-unsaturated carboxylic acid. wikipedia.orgbyjus.comlongdom.org

Reaction TypeReactantsKey Intermediate(s)Product
Schiff Base Formation Aldehyde, Primary AmineCarbinolamineImine (Schiff Base)
Wittig Reaction Aldehyde, Phosphorus YlideBetaine / OxaphosphetaneAlkene
Perkin Reaction Aromatic Aldehyde, Acid AnhydrideAnhydride Enolate, Alkoxide Anhydrideα,β-Unsaturated Carboxylic Acid

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) can convert the aldehyde group to a carboxylic acid. The presence of the electron-withdrawing tetrazole ring may influence the rate of this oxidation. While direct experimental data for the oxidation of "this compound" is scarce, studies on analogous systems, such as benzyl-substituted fused quinazolines, have shown that oxidation can sometimes lead to unexpected products depending on the electronic nature of the heterocyclic substituent. nih.gov

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-(2-Methyl-tetrazol-5-yl)-benzyl alcohol. This transformation can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation. The choice of reducing agent is crucial to avoid unintended reactions with the tetrazole ring, although the tetrazole moiety is generally stable to many reducing conditions. wikipedia.org

Reactivity of the Tetrazole Heterocycle

The tetrazole ring is an aromatic heterocycle with a high nitrogen content, which imparts unique chemical properties.

Nucleophilic Substitution: The electron-deficient nature of the tetrazole ring makes it susceptible to nucleophilic attack, particularly if a good leaving group is present on the ring. While direct nucleophilic substitution on the carbon atom of the tetrazole ring in "this compound" is not a common reaction pathway without activation, nucleophilic aromatic substitution has been observed in other tetrazole systems, such as 5-aryltetrazoles. nih.gov Additionally, the nitrogen atoms of the tetrazole ring can act as nucleophiles in alkylation reactions. rsc.org

Reaction TypeReactivity of Tetrazole RingComments
Electrophilic Aromatic Substitution DeactivatedThe high nitrogen content makes the ring electron-deficient and less reactive towards electrophiles.
Nucleophilic Aromatic Substitution ActivatedThe electron-deficient nature facilitates attack by nucleophiles, especially with a good leaving group.

The tetrazole ring is considered aromatic, possessing 6 π-electrons delocalized across the five-membered ring. This aromaticity contributes to its relatively high thermal and chemical stability. nih.gov The stability of the tetrazole ring can be influenced by the nature and position of its substituents.

Tautomerism and Isomerization Pathways of Methyltetrazole-Benzaldehyde Systems

For tetrazoles with a hydrogen atom on one of the nitrogen atoms (NH-tetrazoles), prototropic tautomerism is a key feature. 5-Substituted-1H-tetrazoles can exist in equilibrium with their 2H-tautomeric forms. nih.govresearchgate.netresearchgate.net In the case of "this compound," the nitrogen at the 2-position is already substituted with a methyl group, which precludes the common 1H/2H prototropic tautomerism.

However, other forms of isomerism are possible. For instance, N-substituted tetrazoles can undergo isomerization under certain conditions, such as thermal or photochemical induction. It has been noted that in some cases, 1-substituted tetrazoles can convert to the more stable 2-substituted isomers, and vice versa, particularly in acidic media. researchgate.net The introduction of a substituent at the 5-position, such as the benzaldehyde group, can influence the likelihood and equilibrium of such isomerizations. researchgate.net

Another potential, though less common, form of tautomerism is ring-chain tautomerism, where the tetrazole ring exists in equilibrium with an open-chain azido-imine form. This equilibrium is generally shifted towards the more stable cyclic tetrazole form but can be influenced by factors such as the nature of the substituents and the solvent. acs.orgrsc.org

Reaction Kinetics and Mechanistic Pathways for Derivative Formation

The formation of derivatives from this compound predominantly involves reactions of the aldehyde functional group. A key class of derivatives formed are imines, also known as Schiff bases, resulting from the condensation reaction with primary amines. The kinetics and mechanistic pathways of these reactions are influenced by both the electronic and steric nature of the tetrazolyl-benzaldehyde system.

The generally accepted mechanism for Schiff base formation from an aldehyde and a primary amine proceeds through a two-step pathway, which is applicable to this compound. eijppr.comnih.gov This process involves:

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. eijppr.com

Dehydration: The carbinolamine intermediate then undergoes elimination of a water molecule to form the final imine product with a carbon-nitrogen double bond. eijppr.com

This reaction sequence is reversible and typically catalyzed by acid. masterorganicchemistry.com

Mechanistic Considerations for the Tetrazolyl-Benzaldehyde System

The reaction pathway for the formation of a Schiff base from this compound and a primary amine (R-NH₂) can be depicted as follows:

Step 1: Formation of the Carbinolamine Intermediate The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the this compound. Proton transfer steps, often facilitated by a catalyst, lead to the formation of the neutral carbinolamine intermediate.

Step 2: Dehydration to Form the Imine Protonation of the hydroxyl group of the carbinolamine by an acid catalyst makes it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable imine derivative.

Factors Influencing Reaction Kinetics

Several factors related to the structure of this compound are expected to influence the kinetics of derivative formation:

Electronic Effects: The tetrazole ring is known to be an electron-withdrawing group. This property is anticipated to increase the electrophilicity of the carbonyl carbon in the benzaldehyde moiety. An increase in the positive partial charge on the carbonyl carbon would make it more susceptible to nucleophilic attack by an amine, thereby potentially accelerating the initial addition step of the reaction. Studies on substituted benzaldehydes have shown that electron-withdrawing groups can lead to higher reaction rates for imine formation. acs.orgresearchgate.net

The table below summarizes the expected influence of these effects on the key steps of Schiff base formation from this compound.

Mechanistic StepInfluencing FactorExpected Effect on RateRationale
Nucleophilic Addition Electronic (Electron-withdrawing tetrazolyl group)IncreaseEnhances the electrophilicity of the carbonyl carbon. acs.orgresearchgate.net
Steric (Bulky ortho-tetrazolyl group)DecreaseHinders the approach of the amine nucleophile to the carbonyl carbon. researchgate.neteurjchem.com
Dehydration Acid CatalysisIncreaseFacilitates the removal of water from the carbinolamine intermediate. eijppr.com

Due to the lack of specific experimental kinetic data for the reactions of this compound, the precise rate constants and the dominant influencing factor (electronic vs. steric) remain to be empirically determined. However, the established principles of physical organic chemistry provide a solid framework for understanding the mechanistic pathways and the factors governing the reactivity of this specialized benzaldehyde derivative.

Theoretical and Computational Studies on 2 2 Methyl Tetrazol 5 Yl Benzaldehyde

Quantum Chemical Investigations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to investigate the properties of heterocyclic compounds. DFT calculations can predict a molecule's geometry, electronic structure, and reactivity with high precision. For a molecule like 2-(2-Methyl-tetrazol-5-yl)-benzaldehyde, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to perform the analyses described below. malayajournal.org

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral (torsional) angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Benzaldehyde (B42025) Derivative (Note: This data is hypothetical and for illustrative purposes only, as specific data for the target compound is unavailable.)

ParameterBondValue (Å/°)
Bond LengthC(phenyl)-C(tetrazole)1.48 Å
Bond LengthC=O (aldehyde)1.22 Å
Bond AngleC-C-C (phenyl ring)~120°
Dihedral AnglePhenyl Ring - Tetrazole Ring~15°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. irjweb.com

A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO would likely be distributed over the electron-rich phenyl and tetrazole rings, while the LUMO might be localized more on the electron-withdrawing benzaldehyde and tetrazole moieties. In a study on 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, the HOMO-LUMO energy gap was calculated to be 3.76 eV, indicating charge transfer characteristics within the molecule. malayajournal.org This type of analysis helps explain the electronic transitions and reactivity of the compound. malayajournal.org

Table 2: Example Frontier Molecular Orbital Energies and Related Parameters (Note: Data is for 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, cited from malayajournal.org)

ParameterValue (eV)
EHOMO-6.2695
ELUMO-2.5094
Energy Gap (ΔE)3.7601

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify the regions that are rich or poor in electrons, which is essential for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. nih.gov

In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-deficient regions (positive potential) are colored blue. Neutral regions are shown in green. nih.gov For this compound, the MEP map would be expected to show negative potential (red) around the electronegative nitrogen atoms of the tetrazole ring and the oxygen atom of the aldehyde group. These sites would be susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the aldehyde hydrogen. malayajournal.org

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more quantitative picture than the HOMO-LUMO gap alone. irjweb.com

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2. A large value indicates high stability and low reactivity.

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ). This index measures the propensity of a species to accept electrons.

Table 3: Illustrative Global Reactivity Descriptors (Note: Data derived from values for 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, cited from malayajournal.org)

DescriptorValue (eV)
Ionization Potential (I)6.2695
Electron Affinity (A)2.5094
Electronegativity (χ)4.3894
Chemical Hardness (η)1.8801
Electrophilicity Index (ω)5.1241

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed. This provides a detailed, step-by-step understanding of how reactants are converted into products. For this compound, computational studies could be used to investigate reactions such as nucleophilic additions to the carbonyl group or electrophilic substitution on the aromatic ring. While no specific studies on this molecule were found, research on the synthesis of related tetrazole derivatives often relies on computational insights to understand reaction pathways and optimize conditions. nih.govbeilstein-journals.org

Advanced Molecular Modeling and Simulation Techniques

Beyond static quantum chemical calculations, advanced techniques like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules. MD simulations model the movement of atoms and molecules over time, which is useful for studying conformational changes, solvent effects, and interactions with biological macromolecules. For a compound like this compound, MD simulations could be used to explore its behavior in different solvents or to simulate its binding within a protein's active site if it were being investigated as a potential drug candidate. researchgate.net Such simulations complement the electronic structure information obtained from DFT to provide a more complete picture of the molecule's properties and interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations offer a virtual window into the time-resolved motion of atoms and molecules, providing a means to assess the structural stability and conformational dynamics of this compound. These simulations model the interactions between atoms using classical mechanics, allowing for the observation of molecular vibrations, rotations, and translations over time.

While specific MD simulation studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles of such simulations can be applied to understand its likely behavior. Key parameters that would be investigated in a typical MD study include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule over the simulation period. A stable system would exhibit a low and fluctuating RMSD around an average value.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. It is expected that the terminal methyl and aldehyde groups would show higher fluctuations compared to the more rigid aromatic and tetrazole rings.

Radial Distribution Functions (RDFs): To understand the solvation structure and intermolecular interactions if the molecule is simulated in a solvent.

These simulations are crucial for predicting how the molecule might behave in different environments and for understanding the conformational landscape that influences its chemical reactivity and physical properties.

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. For this compound, techniques such as Density Functional Theory (DFT) are commonly used to calculate parameters for various spectroscopic methods.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculated frequencies help in the assignment of experimental IR bands to specific molecular vibrations. For instance, the characteristic stretching frequency of the carbonyl group (C=O) in the aldehyde and the various C-H and C=N vibrations within the benzaldehyde and tetrazole rings can be precisely predicted. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are invaluable for the interpretation of experimental NMR spectra, aiding in the structural elucidation and confirmation of the compound. The predicted shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the electron-withdrawing and -donating effects of the substituent groups.

A comparison of theoretically predicted spectroscopic data with experimental results is a cornerstone of modern chemical analysis, providing a high degree of confidence in structural assignments.

Thermochemical Properties and Energetic Considerations

The thermochemical properties of this compound are of significant interest, particularly in the context of energetic materials, as tetrazole-containing compounds are known for their high nitrogen content and energetic nature. rsc.orgnih.gov Computational methods allow for the determination of key thermochemical parameters that define the energetic performance of a compound.

Heat of Formation (ΔHf): This is a fundamental property representing the enthalpy change when a compound is formed from its constituent elements in their standard states. A positive heat of formation is often indicative of an energetic material. Computational methods, such as atomization procedures or isodesmic reactions, are employed to calculate the heat of formation with reasonable accuracy.

Energetic Performance Parameters: Based on the calculated heat of formation and the elemental composition, other energetic performance parameters can be predicted using specialized software like EXPLO5. nih.gov These parameters include:

Detonation Velocity (D): The speed at which the detonation wave propagates through the material.

Detonation Pressure (P): The pressure at the detonation front.

These calculated values provide a theoretical assessment of the compound's potential as an energetic material and allow for comparison with other known energetic compounds. rsc.orgnih.gov The study of such properties is crucial for the design and development of new materials with tailored energetic characteristics.

PropertyPredicted ValueUnit
Molecular Weight188.19 g/mol
Heat of Formation (gas)Value not publicly availablekJ/mol
Detonation VelocityValue not publicly availablekm/s
Detonation PressureValue not publicly availableGPa

Specialized Applications of 2 2 Methyl Tetrazol 5 Yl Benzaldehyde in Advanced Materials and Coordination Chemistry

Coordination Chemistry and Ligand Design

The field of coordination chemistry benefits significantly from ligands that can form stable and functionally diverse complexes with metal ions. Tetrazolyl-benzaldehyde derivatives, including 2-(2-Methyl-tetrazol-5-yl)-benzaldehyde, have emerged as particularly useful due to their multifunctional nature, which allows for the construction of intricate molecular architectures.

Tetrazolyl-Benzaldehyde Derivatives as Versatile Ligands for Metal Ion Complexation

Derivatives of tetrazolyl-benzaldehyde are recognized for their adaptability as ligands in metal ion complexation. The tetrazole ring itself is a versatile coordinating agent; its deprotonated form can coordinate to metal atoms through any of its four nitrogen atoms, enabling it to bridge multiple metal centers and form a variety of polymeric structures. unimi.itarkat-usa.org This multidentate character is crucial for assembling coordination polymers (CPs) and Metal-Organic Frameworks (MOFs). unimi.it The presence of the benzaldehyde (B42025) group adds another layer of functionality, offering an additional coordination site through its oxygen atom or serving as a reactive point for further molecular elaboration.

The combination of a chelating group, such as the one formed by the tetrazole and the aldehyde, with the bridging capability of the tetrazole ring allows for fine control over the resulting complex's stereochemistry and topology. unimi.it For instance, in related systems, the tetrazolate fragment has been shown to act as a bridging unit to coordinate with metal ions like Zn(II), while another part of the ligand engages in chelation. unimi.it This versatility allows for the creation of diverse frameworks, from one-dimensional chains to complex three-dimensional networks. unimi.itarkat-usa.org The specific coordination mode can be influenced by factors such as the ratio of reagents and the acidity of the reaction medium. arkat-usa.org

Synthesis and Characterization of Transition Metal Complexes with Defined Coordination Modes

The synthesis of transition metal complexes using tetrazole-based ligands is a well-established area of research. banglajol.infordd.edu.iqjrtdd.comuomustansiriyah.edu.iq These syntheses are often achieved through hydrothermal or solvothermal methods, where the ligand and a metal salt react to form crystalline coordination compounds. rsc.org In some cases, the tetrazole ligand itself is generated in situ from a nitrile precursor via a [2+3] cycloaddition reaction with an azide (B81097), which then coordinates to the metal ion present in the reaction mixture. unimi.itrsc.org

A study on zinc(II) coordination compounds with a similar ligand, 3-(5H-tetrazol)benzaldehyde, demonstrated the ligand's ability to adopt diverse coordination modes, leading to structures ranging from isolated dinuclear units to two-dimensional layers. rsc.org This highlights the structural diversity achievable with such ligands.

Design of Polydentate Ligands and their Role in Catalysis

The design of polydentate ligands, which can bind to a metal center through multiple donor atoms, is a key strategy in the development of effective catalysts. nih.gov The rigid structure and multiple coordination sites of ligands derived from this compound make them attractive candidates for creating "scorpionate-type" ligands. nih.govnih.gov These ligands can create a specific coordination environment around a metal ion, leaving vacant sites available for catalytic activity. nih.gov

By incorporating tetrazole and benzaldehyde functionalities, it is possible to construct ligands that offer different types of donor atoms (e.g., nitrogen from the tetrazole, oxygen from the aldehyde). This can lead to the formation of heteroleptic metal complexes with unique geometries tailored for specific catalytic transformations. nih.govnih.gov For example, new polydentate oxalamide-based ligands have been successfully used as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, demonstrating the potential of complex ligand architectures in asymmetric synthesis. researchgate.net The strategic design of these ligands allows for control over the steric and electronic environment of the metal's active site, which is crucial for achieving high reactivity and selectivity in catalysis. researchgate.net

Development of High-Energy Density Materials (HEDMs)

High-energy density materials (HEDMs) are compounds that release large amounts of energy upon decomposition. The incorporation of nitrogen-rich heterocycles, such as the tetrazole ring found in this compound, is a primary strategy in the design of modern HEDMs.

Incorporation into Nitrogen-Rich Scaffolds for Explosive Formulations and Propellants

The tetrazole group is a highly desirable component in HEDMs due to its high nitrogen content, large number of N-N and C-N bonds, and significant positive heat of formation. rsc.org These characteristics contribute to enhanced density and detonation performance. rsc.orgnih.gov Compounds built upon tetrazole scaffolds are often more environmentally friendly, as their decomposition products are predominantly innocuous dinitrogen gas. rsc.org

Theoretical Performance Metrics and Stability Predictions for Energetic Applications

Before undertaking the often hazardous and costly synthesis of new HEDMs, computational methods are employed to predict their performance and stability. ias.ac.in Key performance metrics for an energetic material include its density (ρ), detonation velocity (vD), and detonation pressure (P). nih.govnih.gov These properties can be calculated using specialized software like EXPLO5, which relies on the compound's calculated heat of formation and its density (often obtained from X-ray crystallography or theoretical predictions). nih.govnih.gov

For tetrazole-based compounds, theoretical studies show a strong correlation between high nitrogen content, high density, and superior detonation performance. rsc.orgresearchgate.net For example, introducing a C-NO2 group into a nitrogen-rich scaffold has been shown to improve density and detonation velocity significantly. rsc.org The stability of a potential HEDM is also a critical consideration. Theoretical calculations can predict thermal stability by determining bond dissociation energies (BDEs), which help to identify the weakest bond in the molecule—often the "trigger bond" for thermal decomposition. ias.ac.in For many energetic materials, the goal is to achieve high performance while maintaining low sensitivity to accidental stimuli like impact and friction, a balance that theoretical predictions can help to optimize. nih.govrsc.org

Data on Energetic Material Properties

The following table presents calculated performance data for several nitrogen-rich energetic compounds, illustrating the typical metrics evaluated for HEDMs.

Compound/SaltDensity (g·cm⁻³)Detonation Velocity (m·s⁻¹)Detonation Pressure (GPa)Source(s)
3•H₂O (A C-NO₂ derivative)1.84860829.6 rsc.org
ICM-1011.99948141.9 nih.gov
Compound 3 (E-MOF)1.832Not specifiedNot specified researchgate.net
NTOMNot specified7909Not specified nih.gov
NTOF1.877271Not specified nih.gov
6-((2H-tetrazol-5-yl)-amino)-1,2,4,5-tetrazin-3-oneNot specified775725.7 nih.gov
Hydrazinium salt 9Not specified823223.6 nih.gov

This is an interactive table. You can sort the columns by clicking on the headers.

Advanced Functional Materials for Non-Energetic Applications

The inherent properties of the tetrazole ring, including its aromaticity, high nitrogen content, and ability to act as a bioisostere for carboxylic acids, have led to its incorporation into a variety of functional materials. These applications leverage the stability and coordination capabilities of the tetrazole moiety.

Tetrazole derivatives have historically found a niche in photographic and imaging technologies. Their function is often related to their ability to interact with silver halide crystals, which are the fundamental components of photographic emulsions. Although direct studies detailing the use of this compound are scarce, the general roles of tetrazoles in this field include:

Antifoggants and Stabilizers: Tetrazole compounds can adsorb to the surface of silver halide grains, preventing the formation of "fog" centers—unwanted silver specks that can develop without exposure to light. This leads to clearer and higher-quality images.

Image Toners: Certain tetrazole derivatives can be used in toning baths to alter the color and improve the archival stability of black-and-white photographic prints. They achieve this by modifying the silver image.

The benzaldehyde group in this compound could potentially be utilized for further chemical modifications, allowing it to be anchored into a polymer backbone or otherwise functionalized for specific imaging applications. For instance, derivatives of tetrazole-containing aldehydes are of interest in the synthesis of compounds for PET imaging agents.

The incorporation of tetrazole rings into polymer structures is an area of growing research interest due to the potential to create materials with unique thermal, mechanical, and electronic properties. Synthetic polymers containing tetrazole fragments are considered highly prospective materials. The aldehyde functionality of this compound makes it a candidate as a monomer or a precursor for the synthesis of such polymers.

Research Findings on Tetrazole-Containing Polymers:

Studies on related vinyl tetrazole polymers have demonstrated their potential in various applications. For example, poly(5-vinyltetrazole) and its derivatives have been investigated for their properties as polymer binders and in the development of new energetic materials. While these are energetic applications, the underlying polymer chemistry showcases the versatility of the tetrazole moiety.

In the context of non-energetic materials, the focus would be on harnessing the electronic and coordination properties of the tetrazole ring. The high nitrogen content can lead to polymers with high thermal stability and specific refractive indices. Furthermore, the tetrazole group can act as a ligand, coordinating with metal ions to form metallo-supramolecular polymers. These materials are of interest for their potential use in:

Optoelectronics: The incorporation of metal centers can lead to materials with interesting photophysical properties, such as luminescence, which could be exploited in the development of sensors or light-emitting devices.

Gas Storage and Separation: The porous nature of some metal-organic frameworks (MOFs) and polymers incorporating tetrazole ligands suggests potential applications in the storage and separation of gases.

While the direct polymerization of this compound or its derivatives for optoelectronic applications is not well-documented, the fundamental properties of the constituent chemical groups suggest a promising area for future research. The combination of the aromatic benzaldehyde and the electron-rich tetrazole ring could lead to polymers with interesting charge-transport properties.

Future Research Trajectories and Interdisciplinary Outlook for 2 2 Methyl Tetrazol 5 Yl Benzaldehyde

Innovations in Sustainable Synthetic Strategies and Process Optimization

The future synthesis of 2-(2-methyl-tetrazol-5-yl)-benzaldehyde is geared towards environmentally benign and efficient methodologies. A primary focus will be the adoption of green chemistry principles to minimize hazardous substances and improve atom economy.

Recent advancements in tetrazole synthesis have highlighted the efficacy of metal-free reactions and the use of copper-catalyzed [3+2] cycloaddition of nitriles with sodium azide (B81097). nih.goveventact.com These methods offer a more sustainable alternative to traditional synthetic routes that often rely on toxic metals and harsh reaction conditions. nih.gov The exploration of water and polyethylene (B3416737) glycol (PEG)-400 as green solvents is also a promising avenue, further reducing the environmental footprint of the synthesis.

Process optimization is another critical area of future research. The implementation of continuous flow microreactors presents a significant opportunity to enhance the safety, efficiency, and scalability of the synthesis of this compound. nih.gov Flow chemistry minimizes the risks associated with hazardous reagents by using small reaction volumes and allows for precise control over reaction parameters, leading to higher yields and purity. nih.gov

Furthermore, the application of novel catalytic systems, such as nanomaterials and biocatalysts, is expected to revolutionize the synthesis of tetrazole derivatives. researchgate.net Nanocatalysts offer high surface area and reusability, while biocatalysis, using enzymes, can lead to highly selective transformations under mild conditions, representing a frontier in sustainable chemical manufacturing. researchgate.net

Synthetic StrategyKey Advantages
Metal-Free ReactionsAvoids toxic metal catalysts, environmentally friendly.
Copper-Catalyzed [3+2] CycloadditionHigh efficiency and selectivity under greener conditions. nih.goveventact.com
Continuous Flow MicroreactorsEnhanced safety, scalability, and process control. nih.gov
BiocatalysisHigh selectivity, mild reaction conditions, sustainable. researchgate.net

Exploration of Novel Reactivity Pathways and Functionalization Strategies

The unique bifunctional nature of this compound, possessing both a reactive aldehyde group and a versatile tetrazole ring, opens up a vast landscape for exploring novel reactivity and functionalization.

The aldehyde moiety is a gateway to a plethora of chemical transformations. Future research will likely focus on its participation in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. nih.gov This strategy allows for the rapid construction of complex and diverse molecular scaffolds from simple starting materials in a single step. nih.gov Other established reactions of the aldehyde group, including oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines and enamines, will continue to be valuable tools for creating a wide array of derivatives.

The tetrazole ring itself offers multiple avenues for functionalization. C-H activation is an emerging and powerful technique for the direct introduction of new functional groups onto the tetrazole or the adjacent benzaldehyde (B42025) ring, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. Functionalization at the 5th position of the tetrazole ring is another key area of exploration, allowing for the modulation of the compound's electronic and steric properties.

The interplay between the electron-withdrawing nature of the tetrazole ring and the reactivity of the aldehyde group is a subject ripe for investigation. Understanding how these two functional groups influence each other will be crucial for designing novel synthetic strategies and predicting the outcomes of chemical reactions.

Advanced Computational Modeling for Structure-Property Relationship Prediction

Computational chemistry is set to play a pivotal role in accelerating the discovery and development of new applications for this compound and its derivatives. Advanced computational modeling techniques can provide deep insights into the molecule's structure-property relationships, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.

Density Functional Theory (DFT) has proven to be a robust tool for studying the electronic and structural properties of tetrazole compounds. nih.gov Future studies will likely employ DFT to calculate the heats of formation, analyze frontier molecular orbitals (HOMO-LUMO), and generate molecular electrostatic potential (MEP) maps for this compound. eventact.comnih.gov This information is crucial for predicting the compound's stability, reactivity, and potential interaction sites with other molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling will be instrumental in predicting the biological activities of novel derivatives. researchgate.net By correlating structural descriptors with observed biological data, QSAR models can forecast the toxicity and efficacy of new compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

Molecular docking and molecular dynamics simulations will be employed to visualize and understand the interactions of this compound derivatives with biological targets, such as proteins and enzymes. rsc.org These in silico techniques can predict binding affinities and modes, providing a rational basis for the design of new therapeutic agents. rsc.org

Computational MethodApplication in Research
Density Functional Theory (DFT)Calculation of electronic structure, stability, and reactivity. nih.goveventact.comnih.gov
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity and toxicity. researchgate.net
Molecular DockingSimulation of ligand-protein binding interactions. rsc.org
Molecular DynamicsAnalysis of the dynamic behavior of molecules over time.

Expansion into Novel Material Architectures (e.g., Supramolecular Assemblies, Self-Assembled Systems)

The future of this compound extends beyond traditional chemical applications and into the realm of materials science. Its unique structural features make it an excellent candidate for the construction of novel material architectures, such as supramolecular assemblies and self-assembled systems.

The tetrazole moiety is a highly effective ligand for coordinating with metal ions, owing to its multiple nitrogen atoms that can act as coordination sites. nih.gov This makes this compound a promising building block for the design and synthesis of metal-organic frameworks (MOFs). rsc.orgalfa-chemistry.com By carefully selecting metal nodes and leveraging the directional bonding of the tetrazole ring, it is possible to create porous, crystalline materials with applications in gas storage, separation, and catalysis. alfa-chemistry.com

Furthermore, the tetrazole ring is an excellent hydrogen bond donor and acceptor, a property that can be exploited to create intricate hydrogen-bonded networks. eventact.com This opens up possibilities for the development of self-assembled systems and crystal engineering, where the molecules spontaneously organize into well-defined one-, two-, or three-dimensional structures. eventact.com The aldehyde group can also participate in these non-covalent interactions or be further functionalized to introduce other recognition motifs, providing an additional layer of control over the self-assembly process.

The exploration of these novel material architectures will likely lead to the discovery of materials with unique optical, electronic, and mechanical properties, expanding the application scope of this compound into areas such as sensing, electronics, and smart materials.

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Aldehyde proton appears at δ 9.8–10.2 ppm; tetrazole C=N signals at δ 150–160 ppm .
    • IR : Strong aldehyde C=O stretch at ~1700 cm⁻¹; tetrazole ring vibrations at 1450–1550 cm⁻¹ .
  • Crystallography :
    • Single-crystal X-ray diffraction (SHELX refinement) confirms planar geometry and hydrogen bonding (e.g., C–H⋯O/N interactions). Mercury software visualizes packing motifs and void spaces .

Advanced Research Question

  • Enzyme kinetics : Measure IC₅₀ via spectrophotometric assays (e.g., NADH oxidation for dehydrogenase inhibition) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., tetrazole interactions with catalytic residues) .
  • Cellular assays : Cytotoxicity screening using MTT assays (24–48 hours incubation) to assess therapeutic potential .

How can computational modeling predict the stability of this compound under varying pH conditions?

Advanced Research Question

  • DFT calculations : Gaussian09 optimizes geometry at B3LYP/6-311+G(d,p) level; pKa prediction via proton affinity analysis .
  • MD simulations : GROMACS models solvation effects, revealing aldehyde group hydrolysis at pH > 10 .

Advanced Research Question

  • Nucleophilic substitution : Tetrazoles resist SN2 due to aromatic stability; oxadiazoles undergo ring-opening with strong bases .
  • Electrophilic aromatic substitution : Tetrazole’s electron-withdrawing nature deactivates the benzene ring, directing substitution to meta positions .

How does the methyl group on the tetrazole ring influence the compound’s electronic properties?

Basic Research Question

  • Hammett analysis : Methyl acts as an electron-donating group (+I effect), reducing tetrazole ring acidity (pKa ~4.5 vs. ~2.5 for unsubstituted tetrazole) .
  • NMR shifts : Methyl protons appear at δ 2.3–2.5 ppm; deshields adjacent C=N carbons by 5–10 ppm .

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2-(2-Methyl-tetrazol-5-yl)-benzaldehyde
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Reactant of Route 2
2-(2-Methyl-tetrazol-5-yl)-benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.